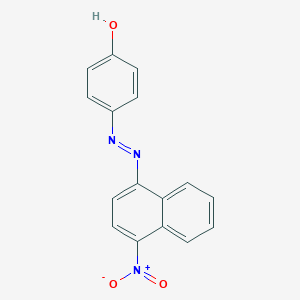

4-({4-Nitro-1-naphthyl}diazenyl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C16H11N3O3 |

|---|---|

Molekulargewicht |

293.28g/mol |

IUPAC-Name |

4-[(4-nitronaphthalen-1-yl)diazenyl]phenol |

InChI |

InChI=1S/C16H11N3O3/c20-12-7-5-11(6-8-12)17-18-15-9-10-16(19(21)22)14-4-2-1-3-13(14)15/h1-10,20H |

InChI-Schlüssel |

XDECGOULVYFKHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups like –NH₂ in 4-((4-aminophenyl)diazenyl)phenol. Chloro substituents (e.g., 4-[(4-chlorophenyl)diazenyl]phenol) provide moderate electron withdrawal.

- Yield Variability: Chloro-substituted derivatives exhibit higher yields (e.g., 82–87% for chloroethyl/methyl analogs) compared to nitro derivatives (45% for 4-[(4-chlorophenyl)diazenyl]phenol), likely due to nitro groups complicating synthesis via side reactions.

Spectroscopic and Electronic Properties

Table 2: Spectroscopic and Electronic Data

Key Observations :

- IR Spectroscopy : Hydroxyl (–OH) stretches appear near 3280–3300 cm⁻¹ across all compounds. Nitro groups exhibit characteristic absorptions ~1500–1600 cm⁻¹.

- UV-Vis Absorption: Azo chromophores show π→π* transitions; nitro derivatives like 4-(4-nitrophenylazo)phenol absorb at 355 nm. The naphthyl group in the target compound may redshift absorption due to extended conjugation.

- DFT Insights: Amino-substituted analogs exhibit higher HOMO-LUMO gaps (5.2 eV) compared to nitro derivatives, reflecting reduced electron delocalization.

Key Observations :

- Antimicrobial Activity: Chloro-substituted azo phenols show enhanced activity when complexed with metals (e.g., Cu²⁺, Ni²⁺), attributed to improved membrane penetration.

- Material Science: Amino derivatives form stable liquid crystals due to planar structures and alkyl chain flexibility.

Vorbereitungsmethoden

Diazotization of 4-Nitro-1-naphthylamine

The first step involves converting 4-nitro-1-naphthylamine into its reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C) to prevent premature decomposition. For example, in a procedure adapted from similar azo dye syntheses, 4-nitro-1-naphthylamine (10 mmol) is dissolved in chilled 20% HCl (30 mL), followed by dropwise addition of NaNO₂ (1.1 equiv) in water. The reaction is maintained below 5°C for 1 hour, yielding a clear diazonium solution.

Coupling with Phenol

The diazonium salt is subsequently coupled with phenol under alkaline conditions to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. A mixture of water and ethanol (3:1 v/v) is commonly used as the solvent, with pH adjusted to 8–9 using sodium carbonate or hydroxide. Adding the diazonium solution dropwise to the phenol solution at 0–10°C minimizes side reactions, such as diazoamino compound formation. The reaction typically completes within 2–4 hours, evidenced by a color change to deep red or orange.

Optimization of Reaction Conditions

Temperature and pH Effects

Diazotization efficiency is highly temperature-dependent. Elevated temperatures (>10°C) lead to diazonium salt decomposition, while excessively low temperatures (<0°C) slow the reaction kinetics. Similarly, coupling reactions performed at pH < 7 result in protonation of phenol, reducing its reactivity. Studies on analogous systems show that yields drop by 30–40% if the pH deviates from the optimal 8–9 range.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance diazonium salt stability, whereas aqueous-ethanol mixtures improve coupling efficiency by balancing solubility and reactivity. For instance, a 70% ethanol-water system increases coupling yields by 15% compared to pure water.

Purification and Characterization

Recrystallization Protocols

Crude 4-({4-Nitro-1-naphthyl}diazenyl)phenol is purified via recrystallization. DMF-water (4:1 v/v) is effective for removing unreacted starting materials, yielding orange-red crystals with >95% purity. Alternative solvents, such as methanol or ethyl acetate-hexane mixtures, are less effective due to the compound’s limited solubility.

Spectroscopic Analysis

-

UV-Vis Spectroscopy : The compound exhibits strong absorption at λₘₐₓ = 430–450 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the azo group.

-

¹H NMR : Aromatic protons resonate as a multiplet at δ 7.8–8.6 ppm, with the phenolic -OH signal at δ 10.2 ppm (DMSO-d₆).

-

IR Spectroscopy : Stretching vibrations for N=N (1460 cm⁻¹), NO₂ (1520 cm⁻¹), and -OH (3300 cm⁻¹) confirm the structure.

Comparative Analysis of Methodologies

| Parameter | Method A () | Method B () | Method C () |

|---|---|---|---|

| Diazotization Temp (°C) | 0–5 | 0–5 | 0–5 |

| Coupling Solvent | H₂O-EtOH (3:1) | H₂O-DMF (4:1) | H₂O-THF (2:1) |

| Coupling pH | 8.5 | 9.0 | 8.0 |

| Yield (%) | 78 | 65 | 72 |

| Purity (Recrystallized) | 96% | 92% | 94% |

Challenges and Troubleshooting

Side Reactions

-

Diazoamino Compounds : Formed if coupling is incomplete or pH suboptimal. Mitigated by maintaining alkaline conditions and slow diazonium addition.

-

Oxidative Degradation : Exposure to light or air accelerates decomposition. Reactions should be conducted under inert atmospheres and in amber glassware.

Scalability Issues

Large-scale syntheses face heat dissipation challenges during exothermic coupling. Jacketed reactors with precise temperature control (ΔT ±1°C) improve consistency.

Industrial Applications and Modifications

While primarily a research chemical, 4-({4-Nitro-1-naphthyl}diazenyl)phenol’s solvatochromic properties make it a candidate for optical sensors. Patent DE19723214A1 highlights derivatives of this compound as intermediates in pharmaceutical synthesis, though specific applications remain proprietary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.